

Technical Support Center: Minimizing Cytotoxicity of 3-Butoxybenzenesulfonamide

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Compound of Interest

Compound Name: 3-Butoxybenzenesulfonamide

CAS No.: 123045-57-8

Cat. No.: B049909

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Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals investigating **3-Butoxybenzenesulfonamide**. Our goal is to provide a comprehensive technical resource for understanding, troubleshooting, and mitigating off-target cytotoxicity, ensuring the progression of robust and reliable research.

Introduction: The Challenge of Off-Target Cytotoxicity

3-Butoxybenzenesulfonamide is a chemical intermediate with significant potential in medicinal chemistry, largely due to its benzenesulfonamide scaffold, a structure known for its role in inhibiting metalloenzymes like carbonic anhydrases.^[1] As with any promising therapeutic candidate, a critical hurdle in its development is ensuring target specificity while minimizing damage to healthy, non-target cells. Unforeseen cytotoxicity can lead to the failure of otherwise promising drug candidates, making a proactive strategy for its assessment and mitigation essential. This guide provides a logical framework for addressing these challenges head-on.

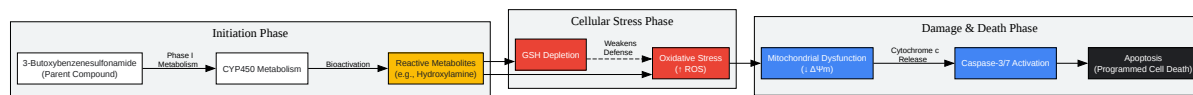
Section 1: Understanding the Mechanism of Sulfonamide-Induced Cytotoxicity

Before troubleshooting, it is crucial to understand the probable biochemical drivers of **3-Butoxybenzenesulfonamide**'s toxicity in non-target cells. The cytotoxicity of sulfonamides is often not caused by the parent drug itself, but by its metabolic byproducts.[\[2\]](#)[\[3\]](#)[\[4\]](#)

The primary mechanism involves metabolic activation by Cytochrome P450 (CYP450) enzymes, predominantly in the liver but also present in other tissues.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) This process can generate reactive metabolites, such as hydroxylamines and nitroso compounds, which are highly reactive electrophiles.[\[2\]](#)[\[4\]](#)[\[10\]](#) These reactive species can then initiate a cascade of cellular damage:

- **Induction of Oxidative Stress:** The reactive metabolites can lead to the formation of reactive oxygen species (ROS), overwhelming the cell's natural antioxidant defenses.[\[2\]](#)[\[3\]](#)
- **Depletion of Glutathione (GSH):** Cellular GSH, a critical antioxidant, is consumed in an attempt to neutralize the reactive metabolites and ROS, leaving the cell vulnerable to further oxidative damage.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Mitochondrial Dysfunction:** Oxidative stress can damage mitochondria, leading to a loss of mitochondrial membrane potential ($\Delta\Psi_m$), which is essential for ATP production and overall cell health.[\[11\]](#)[\[12\]](#)
- **Initiation of Apoptosis:** Sustained cellular stress and mitochondrial damage can trigger the intrinsic apoptotic pathway, leading to programmed cell death, often mediated by the activation of executioner caspases like caspase-3 and caspase-7.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Proposed Cytotoxicity Pathway for 3-Butoxybenzenesulfonamide



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Caption: Proposed metabolic pathway leading to apoptosis from **3-Butoxybenzenesulfonamide**.

Section 2: Troubleshooting Guide for Unexpected Cytotoxicity

This section is structured as a logical workflow to help you diagnose the root cause of cytotoxicity in your non-target cell lines.

Q1: I'm observing significant cell death in my non-target control cells. How do I confirm it's caused by 3-Butoxybenzenesulfonamide?

Answer: The first step is to establish a clear dose-response relationship.

- Action: Perform a dose-response experiment using a broad range of **3-Butoxybenzenesulfonamide** concentrations (e.g., from low nanomolar to high micromolar).
- Rationale: A compound-specific cytotoxic effect will show a sigmoidal dose-response curve, where higher concentrations lead to progressively lower cell viability. This helps distinguish true cytotoxicity from artifacts related to the solvent (e.g., DMSO) or experimental conditions.
- Key Assay: A simple viability assay like the MTT assay is sufficient for this initial step. It measures the metabolic activity of living cells.^[17]

- Expected Outcome: Calculation of an IC50 value (the concentration at which 50% of cell viability is lost). This value becomes your benchmark for future experiments.

Q2: Now that I have an IC50 value, how do I determine how the cells are dying (apoptosis vs. necrosis)?

Answer: Differentiating between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is crucial, as it provides insight into the underlying mechanism.

- Action: Employ assays that can distinguish between these two cell death modalities.
- Rationale: Apoptosis is a controlled process involving specific enzymatic cascades, while necrosis is typically the result of acute cellular injury leading to membrane rupture. Sulfonamide-induced toxicity often favors apoptosis.
- Recommended Assays:

Assay	What It Measures	Principle	Interpretation
Caspase-Glo® 3/7 Assay[13]	Activity of executioner caspases 3 and 7.	A proluminescent substrate containing the DEVD sequence is cleaved by active caspases, generating a light signal.	An increased luminescent signal directly indicates apoptotic activity.
LDH Release Assay[11]	Loss of plasma membrane integrity.	Lactate dehydrogenase (LDH), a cytosolic enzyme, is released into the culture medium upon cell lysis (necrosis).	An increase in LDH in the medium points towards necrosis.
Annexin V / PI Staining	Phosphatidylserine (PS) externalization and membrane integrity.	Annexin V binds to PS on the outer leaflet of apoptotic cells. Propidium Iodide (PI) enters necrotic cells with compromised membranes.	Early apoptotic cells are Annexin V positive, PI negative. Late apoptotic/necrotic cells are positive for both.

Q3: My results point towards apoptosis. How can I test the hypothesis that oxidative stress is the trigger?

Answer: You need to measure the key markers of oxidative stress: the presence of Reactive Oxygen Species (ROS) and the status of the cell's primary antioxidant, glutathione (GSH).

- Action: Use fluorescent probes to quantify intracellular ROS levels and perform an assay to measure the ratio of reduced (GSH) to oxidized (GSSG) glutathione.
- Rationale: If the reactive metabolites of **3-Butoxybenzenesulfonamide** are causing oxidative stress, you would expect to see a spike in ROS levels and a corresponding depletion of the GSH pool.[2][3]

- Recommended Assays:

Parameter	Assay	Principle	Interpretation
Intracellular ROS	DCFDA / H2DCFDA Assay	Cell-permeable H2DCFDA is deacetylated by cellular esterases and then oxidized by ROS into highly fluorescent DCF.	An increase in fluorescence intensity indicates elevated ROS levels.
Glutathione Levels	GSH/GSSG-Glo™ Assay	Measures total glutathione, GSSG, and calculates the GSH/GSSG ratio using a luminescent-based method.	A decrease in the GSH/GSSG ratio is a strong indicator of oxidative stress.

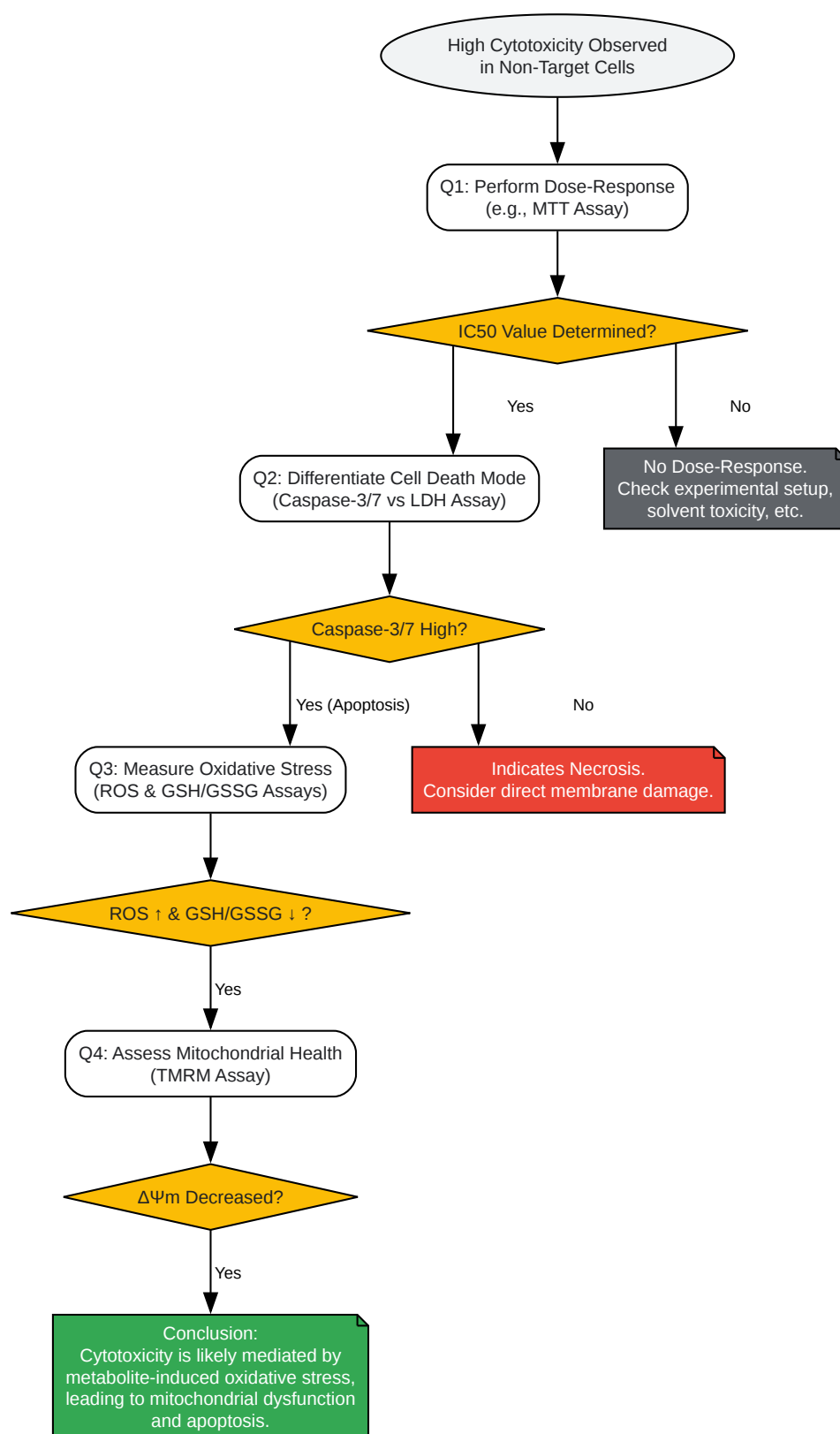
Q4: Is there a way to directly assess if the mitochondria are being damaged?

Answer: Yes, the most direct way is to measure the mitochondrial membrane potential ($\Delta\Psi_m$), which is a key indicator of mitochondrial health and is often disrupted by oxidative stress.[18][19]

- Action: Use a potentiometric fluorescent dye that accumulates in healthy mitochondria.
- Rationale: Healthy mitochondria maintain a high negative membrane potential. When damaged, this potential dissipates, and the mitochondria can no longer sequester the dye effectively.
- Key Assay: TMRM or TMRE Staining. Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in the negatively charged mitochondrial matrix.[20][21][22]

- Interpretation: A decrease in TMRM fluorescence intensity within the cells treated with **3-Butoxybenzenesulfonamide** indicates a loss of mitochondrial membrane potential, confirming mitochondrial dysfunction.

Troubleshooting Workflow



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Caption: A decision tree for troubleshooting **3-Butoxybenzenesulfonamide** cytotoxicity.

Section 3: Strategies for Minimizing Cytotoxicity

Once you have a mechanistic understanding, you can implement strategies to reduce off-target effects.

Strategy 1: Co-administration of Antioxidants

This is a direct countermeasure to the hypothesis of oxidative stress-induced toxicity.

- Approach: Co-incubate your non-target cells with **3-Butoxybenzenesulfonamide** and a potent antioxidant, such as N-acetylcysteine (NAC).
- Mechanism: NAC serves as a precursor to cysteine, which is required for intracellular GSH synthesis. It can also directly scavenge ROS. By replenishing the cell's antioxidant capacity, NAC can protect it from the damaging effects of reactive metabolites.[23]
- Validation: A successful intervention will result in a rightward shift of the dose-response curve, meaning a higher IC50 value (i.e., more drug is required to kill the cells). This provides strong evidence that oxidative stress is a key part of the cytotoxic mechanism.

Strategy 2: Modulating Metabolism (For Mechanistic Insight)

This strategy is primarily for understanding the role of metabolic activation in an in vitro setting.

- Approach: Pre-treat cells with a broad-spectrum inhibitor of CYP450 enzymes (e.g., 1-aminobenzotriazole) before adding **3-Butoxybenzenesulfonamide**.
- Mechanism: By blocking the CYP450 enzymes, you prevent the conversion of the parent compound into its more toxic reactive metabolites.
- Validation: If cytotoxicity is significantly reduced after CYP450 inhibition, it confirms that metabolic bioactivation is a required step for the observed toxicity.

Strategy 3: Advanced Drug Delivery Systems (A Forward-Looking Approach)

For later stages of drug development, minimizing systemic exposure of non-target tissues is the ultimate goal.

- Approach: Encapsulate **3-Butoxybenzenesulfonamide** into a targeted drug delivery system, such as liposomes or nanoparticles.[24][25]
- Mechanism: These carriers can be engineered to specifically recognize and release their payload at the desired target site (e.g., a tumor), thereby lowering the concentration of the drug in healthy tissues and reducing off-target cytotoxicity.[26][27] This strategy aims to improve the therapeutic index of the drug.

Section 4: Frequently Asked Questions (FAQs)

- Q: Are certain cell lines more susceptible to sulfonamide toxicity?
 - A: Yes. Cells with lower baseline levels of glutathione (GSH) or those with higher metabolic activity (i.e., higher expression of CYP450 enzymes, such as hepatic cell lines like HepG2) may be more vulnerable to toxicity from reactive metabolites.[28]
- Q: How does the 3-butoxy group influence cytotoxicity?
 - A: The butoxy group increases the lipophilicity of the molecule compared to smaller alkoxy groups. This can enhance cell membrane penetration, potentially leading to higher intracellular concentrations and greater interaction with metabolic enzymes. However, the precise structure-activity relationship would need to be determined experimentally by comparing a series of analogues.
- Q: My target cells are also showing some toxicity. How do I improve the therapeutic window?
 - A: The goal is to find a concentration that maximizes efficacy against target cells while minimizing toxicity in non-target cells. The mitigation strategies discussed, particularly the co-administration of non-interfering cytoprotective agents or the development of targeted delivery systems, are key to widening this therapeutic window.

Section 5: Detailed Experimental Protocols

Protocol 5.1: MTT Assay for General Cytotoxicity Assessment[17]

- Cell Seeding: Seed non-target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
- Compound Treatment: Prepare a 2X stock concentration series of **3-Butoxybenzenesulfonamide** in culture medium. Remove the old medium from the cells and add 100 μ L of the compound dilutions to each well. Include vehicle-only (e.g., DMSO) controls. Incubate for 48-72 hours.
- MTT Addition: Add 10 μ L of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measurement: Read the absorbance at 570 nm using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀.

Protocol 5.2: Caspase-Glo® 3/7 Assay for Apoptosis[13]

- Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate and treat with **3-Butoxybenzenesulfonamide** (at concentrations around the IC₅₀) as described above. Include a positive control for apoptosis (e.g., staurosporine).
- Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
- Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 μ L of the Caspase-Glo® 3/7 Reagent to each well.
- Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-2 hours.

- Measurement: Measure the luminescence using a plate-reading luminometer.
- Analysis: An increase in luminescence relative to the untreated control indicates activation of caspase-3/7.

Protocol 5.3: TMRM Assay for Mitochondrial Membrane Potential[21][22]

- Cell Seeding & Treatment: Seed cells on a glass-bottom imaging plate. Treat with **3-Butoxybenzenesulfonamide** for the desired time. Include a positive control known to depolarize mitochondria (e.g., CCCP).
- TMRM Loading: Prepare a working solution of TMRM (e.g., 20-100 nM) in pre-warmed culture medium. Remove the treatment medium and add the TMRM-containing medium to the cells.
- Incubation: Incubate for 20-30 minutes at 37°C, protected from light.
- Imaging: Wash the cells with pre-warmed buffer (e.g., HBSS) to remove excess dye. Acquire fluorescence images using a fluorescence microscope with appropriate filters (e.g., Ex: 548 nm / Em: 573 nm).
- Analysis: Quantify the mean fluorescence intensity per cell. A significant decrease in TMRM fluorescence in treated cells compared to controls indicates mitochondrial depolarization.

Protocol 5.4: In Vitro N-acetylcysteine (NAC) Co-administration

- Experimental Setup: Set up a 96-well plate for a cytotoxicity assay as described in Protocol 5.1.
- NAC Pre-treatment: Prepare a stock solution of NAC. One hour before adding **3-Butoxybenzenesulfonamide**, add NAC to the appropriate wells at a final concentration of 1-5 mM.
- Compound Addition: Add the **3-Butoxybenzenesulfonamide** dose-response series to the wells (both with and without NAC).

- Incubation & Analysis: Incubate for 48-72 hours and perform the MTT assay as described previously.
- Interpretation: Compare the IC50 value of **3-Butoxybenzenesulfonamide** alone to the IC50 value in the presence of NAC. A significant increase in the IC50 demonstrates the protective effect of NAC.

References

- Ward, M. W., Huber, H. J., Weisová, P., & Nicholls, D. G. (n.d.).
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays. Thermo Fisher Scientific - US.
- Benson, K. (n.d.). Cytotoxicity Assays.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
- (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (n.d.).
- Caspase-3 activity assay. (n.d.).
- Scaduto, R. C., & Grotyohann, L. W. (n.d.).
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- Younus, M., & Zaffar, F. (2019). Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides. PubMed.
- BMG Labtech. (n.d.).
- Younus, M., & Zaffar, F. (n.d.). Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides.
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- Koopman, W. J. H., Verkaart, S., & Visch, H.-J. (n.d.). Measuring mitochondrial membrane potential. PMC.
- Targeted drug delivery using sulfonamide derivatives. (n.d.).
- Kosheeka. (n.d.).
- Abcam. (n.d.). Caspase-3 Assay Kit (Colorimetric) (ab39401).
- Measurement of mitochondrial membrane potential with the fluorescent dye Tetramethylrhodamine Methyl Ester (TMRM). (n.d.). Deakin University research repository.
- El-Kenawy, A. E., El-Karef, A., & El-Gohary, E. (n.d.). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. PMC - NIH.
- MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit.
- Vlahakis, J. Z., & Rieder, M. J. (2015). Potential Complementary Therapy for Adverse Drug Reactions to Sulfonamides: Chemoprotection Against Oxidative and Nitrosative Stress by TCM Constituents and Defined Mixtures. PubMed.
- Benchchem. (n.d.). **3-Butoxybenzenesulfonamide** | High Purity | For R&D.

- Rather, M. A., & Khan, F. (n.d.). Targeted Drug Delivery Strategies in Overcoming Antimicrobial Resistance: Advances and Future Directions. PMC.
- Miyamoto, M., Murphy, T. H., Schnaar, R. L., & Coyle, J. T. (1989). Antioxidants protect against glutamate-induced cytotoxicity in a neuronal cell line. PubMed.
- Halliwell, B. (n.d.). Drug Antioxidant Effects: A Basis for Drug Selection? PMC - NIH.
- Novel Antibiotics Drug-delivery Strategy by Utilizing Lysozyme as Targeting Molecule | Request PDF. (n.d.).
- Li, Y., & Li, M. (2023). Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. PubMed.
- In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin. (n.d.).
- Wikipedia. (n.d.). Targeted drug delivery.
- Naisbitt, D. J., & Williams, D. P. (1998). Time-course of toxicity of reactive sulfonamide metabolites. PubMed.
- An overview of the beneficial role of antioxidants in the treatment of nanoparticle-induced toxicities. (2021). PMC.
- Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (n.d.). MDPI.
- Synergism of Synthetic Sulfonamides and Natural Antioxidants for the Management of Diabetes Mellitus Associated with Oxid
- Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. (n.d.). PMC - NIH.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
- Clarifying Busulfan Metabolism and Drug Interactions to Support New Therapeutic Drug Monitoring Strategies: A Comprehensive Review. (n.d.). PMC.
- Cell-Based Drug Delivery Systems: Innovative Drug Transporters for Targeted Therapy. (n.d.).
- A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. (n.d.). PMC.
- Benchchem. (n.d.). Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers.
- Evaluation of sulfonamide detoxification pathways in haematologic malignancy patients prior to intermittent trimethoprim-sulfamethoxazole prophylaxis. (n.d.). PMC.
- Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). Uniba.
- Walsh Medical Media. (n.d.). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism.
- Cytochrome P450 for Xenobiotic Metabolism. (2020). YouTube.

- Guengerich, F. P. (n.d.). Cytochrome P450s and other enzymes in drug metabolism and toxicity. PMC - NIH.
- Bioactivation of 3-n-butylphthalide via sulfation of its major metabolite 3-hydroxy-NBP: mediated mainly by sulfotransferase 1A1. (n.d.). PubMed.

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Sources

- [1. 3-Butoxybenzenesulfonamide | High Purity | For R&D \[benchchem.com\]](#)
- [2. Role of Oxidative Stress in Hypersensitivity Reactions to Sulfonamides - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. Time-course of toxicity of reactive sulfonamide metabolites - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. ricerca.uniba.it \[ricerca.uniba.it\]](#)
- [7. walshmedicalmedia.com \[walshmedicalmedia.com\]](#)
- [8. youtube.com \[youtube.com\]](#)
- [9. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. Evaluation of sulfonamide detoxification pathways in haematologic malignancy patients prior to intermittent trimethoprim-sulfamethoxazole prophylaxis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [11. 細胞毒性 | Thermo Fisher Scientific - JP \[thermofisher.com\]](#)
- [12. mdpi.com \[mdpi.com\]](#)
- [13. Caspase-Glo® 3/7 Assay Protocol \[worldwide.promega.com\]](#)
- [14. caspase3 assay \[assay-protocol.com\]](#)

- [15. creative-bioarray.com \[creative-bioarray.com\]](https://www.creative-bioarray.com)
- [16. mpbio.com \[mpbio.com\]](https://www.mpbio.com)
- [17. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [18. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [19. Measuring mitochondrial membrane potential - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [20. pure.psu.edu \[pure.psu.edu\]](https://pure.psu.edu)
- [21. bmg-labtech.com \[bmg-labtech.com\]](https://www.bmg-labtech.com)
- [22. dro.deakin.edu.au \[dro.deakin.edu.au\]](https://dro.deakin.edu.au)
- [23. Drug Antioxidant Effects: A Basis for Drug Selection? - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [24. Targeted drug delivery - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [25. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [26. WO1998000173A2 - Targeted drug delivery using sulfonamide derivatives - Google Patents \[patents.google.com\]](https://patents.google.com)
- [27. Targeted Drug Delivery Strategies in Overcoming Antimicrobial Resistance: Advances and Future Directions - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [28. Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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